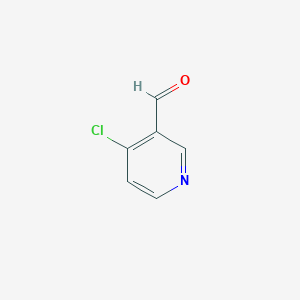

4-Cloronicotinaldehído

Descripción general

Descripción

Synthesis Analysis

Synthesis of 4-Chloronicotinaldehyde and related compounds involves several key methods. For example, Baylis-Hillman acetates synthesized from substituted 2-chloronicotinaldehydes can be transformed into multisubstituted quinolines, showcasing the versatility of chloronicotinaldehydes as precursors (Narender et al., 2006). Additionally, efficient multigram two-step syntheses of chloroalkoxyphenols from 4-hydroxybenzaldehyde highlight methods relevant to the broader family of chloronicotinaldehydes (Zinin et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-Chloronicotinaldehyde and its derivatives has been studied through various techniques, including X-ray diffraction (XRD). For instance, the crystal growth and structural analysis of a novel binary organic complex involving chloroaniline and methoxybenzaldehyde provide insights into the intermolecular interactions and crystal packing, which can be analogous to those found in 4-Chloronicotinaldehyde complexes (Sharma et al., 2012).

Chemical Reactions and Properties

4-Chloronicotinaldehyde participates in various chemical reactions, contributing to the synthesis of complex organic molecules. For example, the one-pot synthesis of dihydropyrimidin-2(1H)-ones using chloroacetic acid as a catalyst from aldehydes showcases the reactivity of aldehydic compounds in facilitating multi-component reactions (Yu et al., 2007). Additionally, the synthesis of 4H-thiopyrans through condensation of aromatic aldehydes, malononitrile, carbon disulfide, and primary amines underlines the versatility of aldehydes in synthesizing heterocyclic compounds (Dubey et al., 2017).

Physical Properties Analysis

The physical properties of 4-Chloronicotinaldehyde, such as melting point, boiling point, and solubility, are essential for its application in synthesis and material science. While specific studies on 4-Chloronicotinaldehyde are limited, analogous compounds provide a basis for understanding its behavior. For example, the synthesis and properties of 4-(dibromomethyl)benzenecarbaldehyde offer insights into the physical characteristics of halogenated aldehydes (Gazizov et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-Chloronicotinaldehyde, including its reactivity, stability, and interactions with various reagents, are crucial for its applications. The synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones under ultrasound irradiation using 1,3-dicarbonyl compounds and urea or thiourea demonstrates the chemical versatility and reactivity of compounds related to 4-Chloronicotinaldehyde (Liu & Wang, 2010).

Aplicaciones Científicas De Investigación

Investigación Neurológica

La parte cloropiridina del 4-Cloronicotinaldehído es de interés en la investigación neurológica. Los compuestos que contienen esta parte se han estudiado por sus posibles efectos en los receptores nicotínicos de acetilcolina (nAChRs), que desempeñan un papel en varios procesos y trastornos neurológicos .

Síntesis Química y Cromatografía

Por último, el this compound se utiliza en la síntesis química y la cromatografía como bloque de construcción para moléculas complejas. Su estructura única permite reacciones selectivas que son cruciales en la síntesis de compuestos orgánicos intrincados .

Safety and Hazards

4-Chloronicotinaldehyde is harmful if swallowed and may cause sensitization by skin contact . It is irritating to the eyes . Therefore, avoid direct contact with skin and eyes when using . When operating, please wear protective gloves and goggles, and ensure that it is carried out under well-ventilated conditions . During storage and handling, relevant safety regulations and operating guidelines should be followed .

Mecanismo De Acción

Target of Action

For instance, they can be used to synthesize 1,4-Dihydropyridinecarboxylates, which have shown anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities .

Mode of Action

It’s known that nicotinaldehydes can react with amino-crotonoates to prepare 1,4-dihydropyridinecarboxylates These compounds can interact with their targets, leading to various biological effects

Biochemical Pathways

The synthesized 1,4-dihydropyridinecarboxylates from nicotinaldehydes have shown to affect various biological pathways, including anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities .

Pharmacokinetics

It’s known that such properties are strongly influenced by physicochemical parameters . The compound’s molecular weight is 141.56 , which could influence its absorption and distribution

Result of Action

The synthesized 1,4-dihydropyridinecarboxylates from nicotinaldehydes have shown anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities . These effects indicate that the compound could potentially influence cellular processes related to these activities.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s known that factors such as pH, temperature, and presence of other substances can affect the stability and activity of many compounds

Propiedades

IUPAC Name |

4-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRMBQRXOMOMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554984 | |

| Record name | 4-Chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114077-82-6 | |

| Record name | 4-Chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloronicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

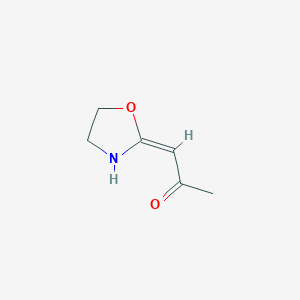

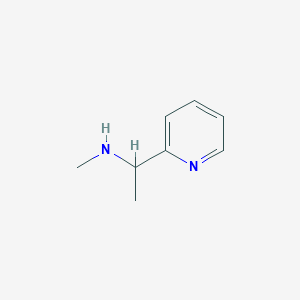

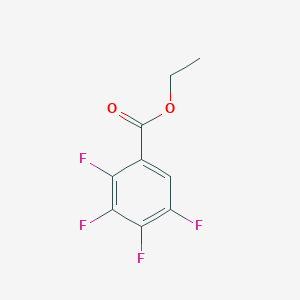

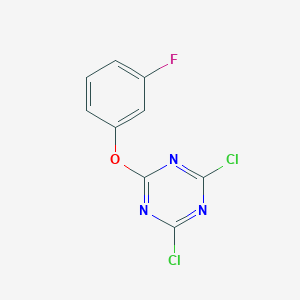

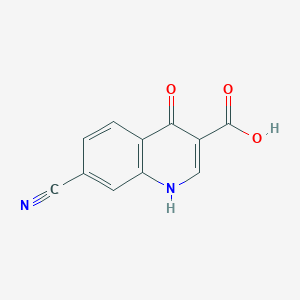

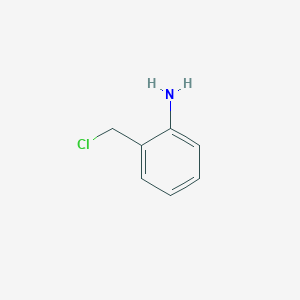

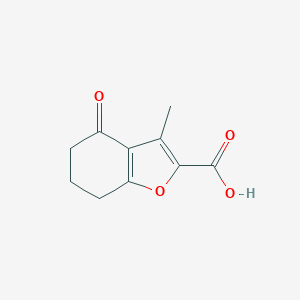

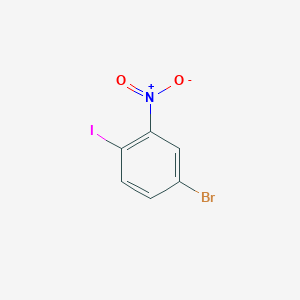

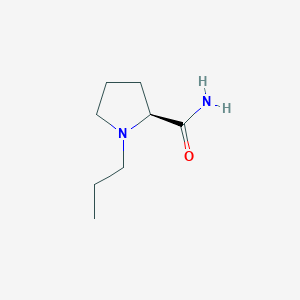

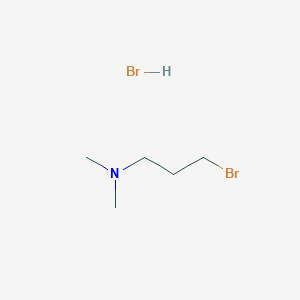

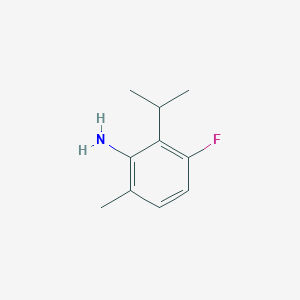

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B37993.png)

![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)